5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole
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Overview
Description
5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole is an organic compound that features a bromine atom, an oxirane (epoxide) ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole typically involves the following steps:
Epoxidation: The formation of the oxirane ring can be accomplished by reacting an appropriate alkene precursor with a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines can be used under acidic or basic conditions to open the epoxide ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzodioxoles with various functional groups replacing the bromine atom.
Epoxide Ring Opening: Products include diols or other functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its structural features make it a potential candidate for drug development, particularly in the design of antimicrobial and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring can react with nucleophilic sites in biological molecules, potentially leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2H-1,3-benzodioxole: Lacks the oxirane ring but shares the benzodioxole and bromine moieties.
4-[(Oxiran-2-yl)methyl]-2H-1,3-benzodioxole: Lacks the bromine atom but contains the oxirane and benzodioxole moieties.
Properties
CAS No. |
92737-68-3 |
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Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-bromo-4-(oxiran-2-ylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H9BrO3/c11-8-1-2-9-10(14-5-13-9)7(8)3-6-4-12-6/h1-2,6H,3-5H2 |
InChI Key |
RCJVATTWQDZNQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C=CC3=C2OCO3)Br |
Origin of Product |
United States |
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